1-(1-Bromoethyl)-4-methylbenzene 1-(1-Bromoethyl)-4-methylbenzene
Brand Name: Vulcanchem
CAS No.: 24344-85-2
VCID: VC4329798
InChI: InChI=1S/C9H11Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3
SMILES: CC1=CC=C(C=C1)C(C)Br
Molecular Formula: C9H11Br
Molecular Weight: 199.091

1-(1-Bromoethyl)-4-methylbenzene

CAS No.: 24344-85-2

Cat. No.: VC4329798

Molecular Formula: C9H11Br

Molecular Weight: 199.091

* For research use only. Not for human or veterinary use.

1-(1-Bromoethyl)-4-methylbenzene - 24344-85-2

Specification

CAS No. 24344-85-2
Molecular Formula C9H11Br
Molecular Weight 199.091
IUPAC Name 1-(1-bromoethyl)-4-methylbenzene
Standard InChI InChI=1S/C9H11Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3
Standard InChI Key DMQHFJJRWZJNLF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(C)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(1-Bromoethyl)-4-methylbenzene features a benzene ring with a methyl group at the para position and a bromoethyl (-CH₂Br) substituent at the adjacent carbon. The IUPAC name, 1-(1-bromoethyl)-4-methylbenzene, reflects this arrangement . The bromine atom on the ethyl chain creates a highly electrophilic β-carbon, making the compound reactive toward nucleophiles.

Key Structural Data:

  • Molecular Formula: C₉H₁₁Br

  • Molar Mass: 199.091 g/mol

  • InChI: InChI=1S/C9H11Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3

  • SMILES: CC1=CC=C(C=C1)C(C)Br

  • Canonical SMILES: CC(C1=CC=C(C=C1)C)Br

The compound’s planar aromatic ring and tetrahedral bromoethyl group contribute to its moderate polarity, influencing solubility and reactivity.

Physical Properties

  • State: Likely a liquid at room temperature, based on similar bromoethyl derivatives .

  • Solubility: Limited data available; expected to dissolve in organic solvents like dichloromethane or ether.

  • Stability: Susceptible to hydrolysis under humid conditions, necessitating anhydrous storage.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via bromination of 4-methylphenethyl alcohol or through Friedel-Crafts alkylation followed by bromination .

Reaction Optimization

  • Temperature: Maintained at 0–5°C to suppress side reactions (e.g., ring bromination).

  • Solvent: Anhydrous CCl₄ or dichloromethane enhances yield by stabilizing intermediates.

  • Yield: Reported at 60–75% for analogous syntheses.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s methyl and bromoethyl groups serve as handles for derivatization in drug discovery. For example, it could act as a precursor to antihistamines or antipsychotics.

Comparative Analysis with Analogues

1-(1-Bromoethyl)-4-methoxybenzene

Replacing the methyl group with methoxy (-OCH₃) increases electron density, altering reactivity in electrophilic substitutions.

1-(2-Bromoethyl)-4-methylbenzene

Positional isomerism shifts the bromine to the ethyl chain’s terminal carbon, enhancing steric accessibility for SN₂ reactions .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral bromoethyl derivatives.

  • Green Chemistry: Exploring solvent-free bromination or biocatalytic methods.

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